Tinoridine hydrochloride is a compound currently used for research purposes only. While its potential therapeutic applications are being explored, it is not yet approved for human use []. Here's a breakdown of its current role in scientific research:
Tinoridine hydrochloride exhibits anti-inflammatory properties. Studies have shown it can inhibit lipid peroxidation in rat liver microsomes, a process involved in inflammation and cell damage []. This suggests Tinoridine hydrochloride might be useful in researching treatments for inflammatory conditions.
Research has been conducted to develop methods for quantifying Tinoridine hydrochloride in biological samples, particularly rat plasma []. This allows scientists to study how the compound is absorbed, distributed, metabolized, and excreted in the body. These pharmacokinetic studies are crucial for understanding the potential therapeutic effects and safety profile of Tinoridine hydrochloride.
Some research has focused on characterizing Tinoridine hydrochloride's chemical properties and stability. This includes developing methods to identify and separate its degradation products formed under various stress conditions []. Understanding the stability of a potential drug candidate is essential for its formulation and storage.
Tinoridine hydrochloride is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. Its chemical structure consists of a thienopyridine core, characterized by the fusion of a thiophene ring and a pyridine ring. The compound's IUPAC name is ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, and its molecular formula is C₁₇H₂₀N₂O₂S, with a molecular weight of approximately 316.42 g/mol .
Tinoridine exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanisms include:
The synthesis of tinoridine hydrochloride typically involves several steps:
Tinoridine hydrochloride is primarily used in clinical settings for:
Interaction studies indicate that tinoridine may have significant interactions with other drugs. For instance:
Tinoridine shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Nonflamin | Thienopyridine | Known for anti-inflammatory properties but less potent than tinoridine. |
Y-3642 | Thienopyridine | Similar mechanism but primarily used in research settings. |
Ethyl 2-amino-6-benzyl-4H-thieno[2,3-c]pyridine-3-carboxylate | Thienopyridine | A precursor compound that lacks the hydrochloride form's stability and bioavailability. |
Tinoridine's unique combination of analgesic and anti-inflammatory properties, along with its radical scavenging capability, distinguishes it from these similar compounds .